molecular formula C8H11O2P B7801565 Ethoxyphosphonoylbenzene

Ethoxyphosphonoylbenzene

Cat. No.: B7801565
M. Wt: 170.15 g/mol
InChI Key: UNUJZVUJPIOMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxyphosphonoylbenzene is an organophosphorus compound for research applications. Structurally similar phosphonic acid derivatives are noted for their role in chemical synthesis and as modulators of protein function in biochemical studies . Specifically, related compounds have been identified as inhibitors of proto-oncogene tyrosine-protein kinase Src, a key signaling protein involved in cell proliferation, differentiation, and survival . This suggests potential research value for this compound in studying cellular signaling pathways, kinase activity, and related biological mechanisms. In synthetic chemistry, phosphonic acids can serve as versatile reagents; for instance, they have been utilized in metal-free dehalogenation reactions and as promoters for benzylation processes, highlighting their utility in developing green chemical methodologies . This product is intended for use by qualified researchers in proteomics, kinase research, and synthetic organic chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethoxyphosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJZVUJPIOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-09-3
Record name Ethyl phenylphosphinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2511-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyphosphonoylbenzene can be synthesized through the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction proceeds with the formation of carbon dioxide and the desired ester product . The general reaction is as follows:

PhPH(OH)O+EtOCOClPhPH(O)OEt+CO2\text{PhPH(OH)O} + \text{EtOCOCl} \rightarrow \text{PhPH(O)OEt} + \text{CO}_2 PhPH(OH)O+EtOCOCl→PhPH(O)OEt+CO2​

Industrial Production Methods

Industrial production of phenylphosphinic acid ethyl typically involves the direct esterification of phenylphosphinic acid with ethanol under acidic conditions. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out under reflux conditions with a mineral acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethoxyphosphonoylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.

    Reduction: Reduction reactions can convert it back to phenylphosphinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethoxyphosphonoylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylphosphinic acid ethyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, substitution, and oxidation-reduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated compounds (e.g., etofenprox, bromuconazole, hexaphenylbenzene).

Table 1: Comparison of Ethoxyphosphonoylbenzene with Etofenprox and Hexaphenylbenzene

Property This compound (Inferred) Etofenprox Hexaphenylbenzene
Structure Benzene + ethoxyphosphonoyl group Complex ether-phenoxybenzene Six phenyl groups attached to benzene
CAS Number Not available 80844-07-1 992-04-1
Molecular Weight ~170.14 g/mol 376.5 g/mol 534.69 g/mol
Primary Use Agrochemical intermediates Insecticide (pyrethroid analog) Research reagent, organic electronics
Toxicity Not specified Low mammalian toxicity Irritant (skin/eyes)

Key Observations :

  • Etofenprox: Contains a 4-ethoxyphenyl group but differs significantly in structure and function. This compound’s phosphonoyl group may enhance metal-chelating properties, unlike etofenprox’s insecticidal activity .

Recommendations for Further Study

  • Investigate peer-reviewed studies on phosphonoyl-substituted aromatics for comparative reactivity data.
  • Explore patents or regulatory databases (e.g., EPA, ECHA) for toxicity profiles or industrial uses.

Q & A

Q. What are the recommended synthetic pathways for Ethoxyphosphonoylbenzene, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic routes : this compound can be synthesized via nucleophilic substitution using phenylphosphonic dichloride and ethanol under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of dichloride to ethanol) and reaction temperature (60–80°C) to minimize side products like diethylphosphonates .
  • Characterization : Confirm purity via 31^{31}P NMR (δ ≈ 20–25 ppm for phosphonate groups) and GC-MS. Reaction efficiency is assessed by yield (>85%) and reproducibility across trials .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Experimental design :
    • Variables : Temperature (25–100°C), pH (2–12), and UV exposure.
    • Controls : Use inert atmospheres (N2_2) to isolate oxidative degradation.
    • Analytical tools : Monitor decomposition via HPLC for retention time shifts and FTIR for functional group changes (e.g., P=O bond stability at 1250 cm1^{-1}) .
  • Data interpretation : Compare degradation rates using Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data reconciliation :
    • Comparative analysis : Cross-reference in vitro (e.g., LD50_{50} in rat hepatocytes) and in silico (QSAR models) studies to identify outliers. For instance, discrepancies in neurotoxicity data may stem from differences in exposure duration or solvent carriers .
    • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, accounting for confounding variables like sample purity .
  • Validation : Replicate high-variance experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity assays) .

Q. How can researchers investigate this compound’s reaction mechanisms with biomolecules?

Methodological Answer:

  • Mechanistic studies :
    • Kinetic profiling : Use stopped-flow spectroscopy to track real-time interactions with cysteine residues (thiol-specific probes).
    • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and binding affinities .
  • Biomarker identification : Employ LC-MS/MS to detect phosphonylated adducts in plasma proteins, validated via isotopic labeling .

Q. What frameworks guide the ethical use of this compound in human tissue studies?

Methodological Answer:

  • Ethical protocols :
    • Participant selection : Adopt stratified sampling to ensure demographic relevance (e.g., age, gender) and exclude immunocompromised individuals .
    • Data anonymization : Implement pseudonymization techniques (e.g., SHA-256 hashing) to protect participant identities, as per GDPR guidelines .
  • Risk mitigation : Conduct Data Protection Impact Assessments (DPIAs) to evaluate biosafety and privacy risks .

Methodological Best Practices

Q. How should researchers address variability in spectroscopic data for this compound?

Methodological Answer:

  • Calibration : Use internal standards (e.g., triphenylphosphine oxide for 31^{31}P NMR) to normalize shifts.
  • Error analysis : Quantify signal-to-noise ratios and apply Grubbs’ test to exclude outliers .

Q. What statistical approaches validate the reproducibility of catalytic studies involving this compound?

Methodological Answer:

  • Reproducibility tests :
    • Interlaboratory trials : Share protocols via platforms like Protocols.io to standardize conditions.
    • Statistical rigor : Use Cronbach’s alpha (>0.7) to assess inter-experiment consistency .

Data Presentation & Critical Analysis

Q. How should raw data from this compound experiments be structured for peer review?

Methodological Answer:

  • Data tables : Include columns for trial number, yield (%), purity (HPLC area%), and environmental variables (e.g., temperature).
  • Visualization : Use Arrhenius plots for kinetic data and 3D surface plots for multivariate optimization .
  • Appendices : Archive large datasets (e.g., NMR spectra) in supplementary materials with DOI links .

Q. What criteria determine the suitability of literature sources for this compound research?

Methodological Answer:

  • Source evaluation : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over preprint platforms.
  • Critical appraisal : Use AMSTAR-2 checklists to assess methodological rigor, especially for toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxyphosphonoylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethoxyphosphonoylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.